molecular formula C12H14ClNO B168806 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-48-9

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B168806
CAS No.: 180160-48-9
M. Wt: 223.7 g/mol
InChI Key: ZUKZVXUSZUGBOH-UHFFFAOYSA-N
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Description

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO It is characterized by a spiro structure, where a piperidine ring is fused to an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a specific range to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride
  • 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] derivatives

Uniqueness

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-chlorospiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKZVXUSZUGBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595507
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-48-9
Record name 5-Chlorospiro[isobenzofuran-1(3H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180160-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-5-chloro-3H-spiro[2-benzofuran-1,4′-piperidine] (950 mg, 3.02 mmol) in dichloromethane (CH2Cl2) (6 mL) was added chloroethyl chloroformate (560.6 mg, 3.92 mmol) slowly at 0° C. After addition was complete the reaction mixture was kept on stirring at 0° C. for 25 min. The volatiles were removed in vacuo, the residue was dissolved in methanol (6 mL) and kept at reflux for 40 min. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (0-5% methanol in dichloromethane, 0.2% ammonium hydroxide, NH4OH) to give the titled compound (300 mg) and 1′-benzyl-5-chloro-3H-spiro[2-benzofuran-1,4′-piperidin] was recovered (320 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
560.6 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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